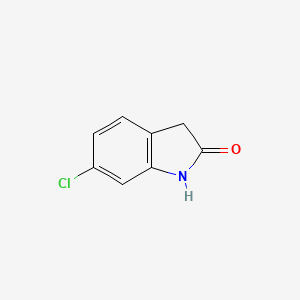

6-Chlorooxindole

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

6-chloro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENVPIZOTHULGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)Cl)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353003 | |

| Record name | 6-Chlorooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56341-37-8 | |

| Record name | 6-Chlorooxindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56341-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chlorooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1,3-dihydroindol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-Indol-2-one, 6-chloro-1,3-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Chlorooxindole: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 56341-37-8

This technical guide provides a comprehensive overview of 6-Chlorooxindole, a key chemical intermediate with significant applications in pharmaceutical synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound, also known as 6-chloroindolin-2-one, is an off-white to tan crystalline powder.[1][2] It is a member of the indole (B1671886) family of compounds.[2] The presence of a chlorine atom at the 6-position of the oxindole (B195798) ring structure imparts unique reactivity and properties to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 56341-37-8 | [3][4][5] |

| Molecular Formula | C₈H₆ClNO | [3][4][5] |

| Molecular Weight | 167.59 g/mol | [3][4][5] |

| Appearance | Off-white to tan crystalline powder | [1][2] |

| Melting Point | 195-199 °C | [1][3][6] |

| Boiling Point (Predicted) | 329.0 ± 42.0 °C | [3] |

| Solubility | Soluble in dimethylformamide | [1][6] |

| LogP (Partition Coefficient) | 2.052 | [3] |

| Synonyms | 6-chloroindolin-2-one, 6-Chloro-2-oxindole, 6-Chloro-1,3-dihydro-2H-indol-2-one | [1][3][4][5] |

Synthesis and Experimental Protocols

This compound is primarily synthesized through a multi-step process, often starting from 4-chloro-2-nitrotoluene (B43163) or 2,5-dichloronitrobenzene. The synthesis generally involves the formation of a phenylacetic acid derivative followed by a reductive cyclization to yield the oxindole ring.

Synthesis from 2,5-Dichloronitrobenzene

A common synthetic route involves the reaction of 2,5-dichloronitrobenzene with dimethyl malonate, followed by hydrolysis, decarboxylation, and reductive cyclization.

Experimental Protocol:

Step 1: Synthesis of 2-(4-chloro-2-nitrophenyl)dimethylmalonate

-

To a three-necked flask, add acetone (B3395972) (2500 mL), dimethyl malonate (200 g), 2,5-dichloronitrobenzene (240 g), potassium carbonate powder (420 g), and tetrabutylammonium (B224687) bromide (10 g) under stirring.

-

Heat the reaction mixture in a water bath at 55-60°C for 20 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (B1210297) (3:1).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the solid acid-binding agent.

-

Recover the acetone under reduced pressure to obtain an oily substance, which is 2-(4-chloro-2-nitrophenyl)dimethylmalonate.

Step 2: Synthesis of 4-Chloro-2-nitrophenylacetic acid

-

To the product from Step 1, add ethanol (B145695) (1000 mL) and 2N NaOH (1000 g) under stirring.

-

Heat the mixture at 70-80°C for 6 hours, monitoring by TLC (PE:EA=3:1).

-

Cool the reaction system to 0-40°C and adjust the pH to 6.0-6.5 with concentrated hydrochloric acid. A significant amount of gas will be evolved. Maintain the pH in this range for 1 hour to obtain 4-chloro-2-nitrophenylacetic acid.

Step 3: Synthesis of this compound (Reductive Cyclization)

-

Place the reaction system from Step 2 in a water bath at 40-45°C.

-

Add sodium dithionite (B78146) (insurance powder, 585 g) in batches over approximately 2 hours.

-

After the addition is complete, maintain the temperature at 40-45°C for 2 hours. Monitor the disappearance of the starting material by TLC (chloroform:methanol=10:1) to confirm the formation of 4-chloro-2-aminophenylacetic acid.

-

Adjust the pH of the reaction mixture with concentrated hydrochloric acid to induce cyclization and precipitation of the final product, this compound.

-

Filter the precipitate, wash with water, and dry to obtain the purified product.

Caption: Synthetic pathway for this compound.

Biological and Pharmaceutical Applications

This compound is a versatile building block in medicinal chemistry, primarily recognized for its role in the synthesis of pharmaceuticals and as a scaffold for the development of novel therapeutic agents.

Intermediate in the Synthesis of Ziprasidone (B1663615)

This compound is a crucial intermediate in the industrial synthesis of Ziprasidone, an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder.[1] Ziprasidone functions as a potent antagonist of serotonin (B10506) and dopamine (B1211576) receptors.[1] The synthesis of Ziprasidone involves the alkylation of this compound followed by condensation with 3-(1-piperazinyl)-1,2-benzisothiazole.

Scaffold for MDM2 Inhibitors in Cancer Research

The oxindole scaffold, including the 6-chloro substituted variant, is a key pharmacophore in the design of small molecule inhibitors of the MDM2-p53 protein-protein interaction.[1][2] The p53 protein is a critical tumor suppressor that is often inactivated in cancer cells through its interaction with the MDM2 protein, which targets p53 for degradation.

By binding to MDM2 in the same pocket that p53 occupies, these oxindole-based inhibitors can disrupt the MDM2-p53 interaction. This leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest, apoptosis, and senescence in cancer cells, ultimately leading to tumor growth inhibition.[7] Spirooxindole derivatives, in particular, have shown high potency as MDM2 inhibitors.[8]

References

- 1. CONTROLLED SYNTHESIS OF ZIPRASIDONE - Patent 1476162 [data.epo.org]

- 2. DE60313289T2 - CONTROLLED SYNTHESIS OF ZIPRASIDONE - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. WO2012020424A1 - A short process for the preparation of ziprasidone and intermediates thereof - Google Patents [patents.google.com]

- 5. US20060089502A1 - Ziprasidone process - Google Patents [patents.google.com]

- 6. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]

- 7. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spiro-oxindoles as a Promising Class of Small Molecule Inhibitors of p53-MDM2 Interaction Useful in Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 6-Chloro-2-Oxindole

Abstract

6-Chloro-2-oxindole, also known as 6-chlorooxindole, is a heterocyclic chemical compound that serves as a critical building block in the synthesis of various pharmaceutical agents. Its substituted indole (B1671886) core makes it a valuable intermediate in medicinal chemistry, particularly in the development of drugs targeting the central nervous system and in oncology. This document provides a comprehensive overview of the physical and chemical properties of 6-chloro-2-oxindole, detailed experimental protocols for its synthesis, and an examination of its role in the development of active pharmaceutical ingredients (APIs).

Chemical Identity and General Properties

6-Chloro-2-oxindole is an off-white to yellowish crystalline solid. It is structurally characterized by an oxindole (B195798) core with a chlorine atom substituted at the 6-position of the aromatic ring.

| Identifier | Value | Reference |

| IUPAC Name | 6-chloro-1,3-dihydro-2H-indol-2-one | [1] |

| Synonyms | This compound, 6-Chloro-2-indolinone | [1][2] |

| CAS Number | 56341-37-8 | [3][4][5] |

| Molecular Formula | C₈H₆ClNO | [1][4][5][6] |

| Molecular Weight | 167.59 g/mol | [1][5][6][7] |

| InChI Key | CENVPIZOTHULGJ-UHFFFAOYSA-N | [1][5] |

| SMILES | Clc1ccc2CC(=O)Nc2c1 | [5][7] |

Physicochemical Properties

The physicochemical properties of 6-chloro-2-oxindole are essential for its handling, formulation, and reaction chemistry. The compound is sparingly soluble in water but shows good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[3][4] There is a notable discrepancy in the reported melting points across different suppliers, which may be attributable to different polymorphic forms or purity levels.

| Property | Value | Reference |

| Appearance | White to pale yellow or yellowish crystalline powder | [3][6] |

| Melting Point | 195-199 °C (lit.) | [4][5][6][7] |

| 275-280 °C (dec.) | [3] | |

| Boiling Point | 329.0 ± 42.0 °C (Predicted) | [4] |

| Density | 1.362 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in DMF and DMSO; Slightly soluble in water | [3][4] |

| pKa | 13.39 ± 0.20 (Predicted) | [4] |

| Flash Point | 152.8 °C | [4] |

| Vapor Pressure | 0.000183 mmHg at 25°C | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of 6-chloro-2-oxindole. While specific spectral data is lot-dependent, typical analytical techniques include Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). ChemicalBook provides access to various spectra for this compound, including 1H NMR, 13C NMR, and IR.[8]

Chemical Reactivity and Synthesis

6-Chloro-2-oxindole is a versatile intermediate. The presence of the lactam ring, the aromatic chlorine, and the acidic N-H proton allows for a variety of chemical transformations. It is primarily used as a precursor in multi-step syntheses.

A common synthetic route starts with 2,5-dichloronitrobenzene. This pathway involves a nucleophilic aromatic substitution followed by reduction and intramolecular cyclization.

Experimental Protocol: Synthesis from 2,5-Dichloronitrobenzene

This protocol is a synthesized representation of methods described in the literature.[9][10][11]

Step 1: Synthesis of Dimethyl (4-chloro-2-nitrophenyl)malonate

-

To a 5 L three-neck flask, add dimethyl sulfoxide (3000 mL), dimethyl malonate (280 g), and 2,5-dichloronitrobenzene (251.2 g).

-

While stirring, add anhydrous potassium carbonate (500 g).

-

Slowly heat the mixture to 85-95 °C and maintain this temperature for 6-10 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to 20 °C and add water (8000 mL).

-

Acidify the mixture by adding concentrated hydrochloric acid dropwise (approx. 760-780 mL) while keeping the temperature below 30 °C.

-

Stir for 2 hours, then collect the resulting earthy yellow solid by filtration and wash with water. Dry the product to yield dimethyl (4-chloro-2-nitrophenyl)malonate.[9]

Step 2: Synthesis of 4-Chloro-2-nitrophenylacetic acid

-

The crude malonate intermediate is hydrolyzed. This step is often performed by refluxing with an acid, such as hydrochloric acid in acetic acid.[11] This process cleaves the ester groups and decarboxylates the malonic acid intermediate to yield the corresponding arylacetic acid.

Step 3: Reductive Cyclization to 6-Chloro-2-oxindole

-

To a 3 L three-neck flask, add acetic acid (700 mL), methanol (B129727) (700 mL), and 4-chloro-2-nitrophenylacetic acid (262.5 g) under stirring.

-

Heat the mixture to 50-55 °C and add iron powder (125 g) in portions.

-

After the addition is complete, slowly heat the reaction to reflux and maintain for 2-4 hours.

-

Upon completion, cool the mixture below 30 °C and pour it into cold water (13 L) containing concentrated hydrochloric acid (1.3 L).

-

Stir for 3 hours, cool below 15 °C, and filter the solid. Wash the solid with water until neutral to obtain crude 6-chloro-2-oxindole.[9]

-

Purification: The crude product can be purified by recrystallization from methanol with activated carbon for decolorization to yield high-purity 6-chloro-2-oxindole.[9]

Applications in Drug Development

6-Chloro-2-oxindole is not typically used as a final drug product but is a crucial intermediate. Its most notable application is in the synthesis of Ziprasidone , an atypical antipsychotic used for treating schizophrenia.[9] The oxindole moiety is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds, including kinase inhibitors and receptor modulators.[3][12] Oxindole derivatives have demonstrated a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][12][13]

The synthesis of Ziprasidone involves further functionalization of the 6-chloro-2-oxindole core, illustrating its role as a foundational scaffold.

Safety and Handling

6-Chloro-2-oxindole is classified as harmful if swallowed and may cause an allergic skin reaction.[1][7] Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[7]

| Safety Information | Details | Reference |

| GHS Pictogram | GHS07 (Exclamation Mark) | [7] |

| Signal Word | Warning | [7] |

| Hazard Statements | H302: Harmful if swallowed. H317: May cause an allergic skin reaction. | [1][7] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [7] |

| Storage | Keep in cool, dry conditions (2-8°C recommended by some suppliers). | [3][6] |

Conclusion

6-Chloro-2-oxindole is a fundamentally important intermediate for the pharmaceutical industry. Its well-defined physicochemical properties and established synthetic routes make it a reliable building block for complex molecules. The versatility of the oxindole scaffold ensures that this compound and its derivatives will continue to be of significant interest to researchers in drug discovery and development.

References

- 1. 6-Chloro-1,3-dihydroindol-2-one | C8H6ClNO | CID 736344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. 6-Chloro-2-oxindole 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 6-Chloro-2-oxindole 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound(56341-37-8) 13C NMR spectrum [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. environmentclearance.nic.in [environmentclearance.nic.in]

- 11. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]

- 12. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells [mdpi.com]

The Diverse Biological Activities of 6-Chlorooxindole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-chlorooxindole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current research on the biological activities of this compound derivatives, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.

Introduction

Oxindole (B195798) and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological profiles. The introduction of a chlorine atom at the 6-position of the oxindole ring can significantly modulate the molecule's electronic and lipophilic properties, often leading to enhanced biological activity. This compound itself is a key intermediate in the synthesis of various pharmaceuticals.[1][2] This guide delves into the specific biological activities of derivatives of this core structure.

Anticancer Activity

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases involved in cancer cell proliferation and survival.

Mechanism of Action: Kinase Inhibition

A prominent mechanism of action for the anticancer effects of this compound derivatives is the inhibition of cyclin-dependent kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3).[3] Both CDK2 and FLT3 are crucial regulators of cell cycle progression and are often dysregulated in various cancers.[3][4][5][6] Constitutive activation of FLT3, particularly due to internal tandem duplication (ITD) mutations, is a key driver in acute myeloid leukemia (AML).[4][7]

dot

Caption: Inhibition of FLT3 and CDK2 signaling pathways by this compound derivatives.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines and kinases.

| Compound ID | Target | Assay | Activity (IC₅₀) | Cell Line(s) | Reference |

| 5l | FLT3 | Kinase Assay | 36.21 ± 1.07 nM | - | [3] |

| 5l | CDK2 | Kinase Assay | 8.17 ± 0.32 nM | - | [3] |

| FN1501 | FLT3 | Kinase Assay | 0.27 nM | - | [3] |

| FN1501 | CDK2 | Kinase Assay | 2.47 nM | - | [3] |

| FN1501 | CDK4 | Kinase Assay | 0.85 nM | [3] | |

| FN1501 | CDK6 | Kinase Assay | 1.96 nM | - | [3] |

| Compound 6 | Cytotoxicity | MTT Assay | 3.55 ± 0.49 µM | MCF-7 | [8] |

| Compound 6 | Cytotoxicity | MTT Assay | 4.40 ± 0.468 µM | MDA-MB-231 | [8] |

Note: Compound 5l is a hybrid of this compound and a 3-pyridyl moiety. FN1501 is a multiple-kinase inhibitor with an oxindole core. Compound 6 has an N-benzyl substitution with a chloro group on the indolin-2-one scaffold.

Experimental Protocol: Kinase Inhibition Assay

The following is a general protocol for assessing the in vitro kinase inhibitory activity of this compound derivatives.

Caption: A synthetic route to this compound.

Experimental Protocol: Synthesis of 6-Chloro-1,3-dihydro-2H-indol-2-one

The following protocol describes a method for the synthesis of the this compound core.

[9]Step 1: Synthesis of Dimethyl 2-(4-chloro-2-nitrophenyl)malonate To a solution of 2,5-dichloronitrobenzene in dimethyl sulfoxide (B87167) (DMSO), dimethyl malonate and potassium carbonate are added. The mixture is heated, and upon completion, the product is isolated by extraction.

Step 2: Synthesis of 2-(4-Chloro-2-nitrophenyl)acetic acid The dimethyl 2-(4-chloro-2-nitrophenyl)malonate is hydrolyzed and decarboxylated using a strong acid, such as hydrochloric acid in acetic acid, to yield 2-(4-chloro-2-nitrophenyl)acetic acid.

Step 3: Synthesis of 6-Chloro-1,3-dihydro-2H-indol-2-one The 2-(4-chloro-2-nitrophenyl)acetic acid is subjected to reductive cyclization. This can be achieved using iron powder in acetic acid. The reaction mixture is heated, and after workup, the desired this compound is obtained.

Conclusion and Future Perspectives

This compound derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their efficacy as anticancer agents, particularly as kinase inhibitors, is well-documented. Preliminary evidence also suggests their potential as antimicrobial, anti-inflammatory, and antiviral agents. Future research should focus on expanding the structure-activity relationship studies for these other biological activities, elucidating their precise mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic properties. The development of novel synthetic methodologies will also be crucial for accessing a wider diversity of this compound derivatives for biological screening. This in-depth technical guide provides a solid foundation for researchers to build upon in the exciting and rapidly evolving field of this compound-based drug discovery.

References

- 1. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 2. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An essential pathway links FLT3-ITD, HCK and CDK6 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An essential pathway links FLT3-ITD, HCK and CDK6 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 9. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Characterization of 6-chloro-1,3-dihydroindol-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloro-1,3-dihydroindol-2-one, also commonly known as 6-chlorooxindole, is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the atypical antipsychotic drug Ziprasidone.[1][2] Its rigid bicyclic structure serves as a versatile scaffold for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the synthetic routes to 6-chloro-1,3-dihydroindol-2-one and detailed characterization data, intended to assist researchers and professionals in the field of drug discovery and development.

Synthesis of 6-chloro-1,3-dihydroindol-2-one

The synthesis of 6-chloro-1,3-dihydroindol-2-one can be achieved through several pathways. The most prominently documented methods in the literature involve multi-step sequences starting from commercially available precursors. Below are detailed protocols for two common synthetic routes.

Synthetic Pathway Overview

The primary synthetic strategies involve the construction of the oxindole (B195798) ring system from a substituted benzene (B151609) derivative. A common and effective approach begins with 2,5-dichloronitrobenzene, proceeding through a malonate intermediate. An alternative route utilizes the reduction of 6-chloroisatin.

References

6-Chlorooxindole: A Comprehensive Technical Guide for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 6-chlorooxindole, a pivotal intermediate in modern pharmaceutical synthesis. This document details its chemical properties, synthesis methodologies, and its critical role in the development of high-profile therapeutics, including the atypical antipsychotic Ziprasidone (B1663615) and a novel class of anticancer agents targeting the MDM2-p53 pathway. The guide offers detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key chemical and biological pathways to support researchers in their drug discovery and development endeavors.

Physicochemical Properties of this compound

This compound, also known as 6-chloro-1,3-dihydro-2H-indol-2-one, is a versatile heterocyclic building block.[1] Its core structure, an oxindole (B195798) ring system with a chlorine substituent at the 6-position, imparts unique chemical reactivity that has been exploited in the synthesis of a range of biologically active molecules.[1]

| Property | Value | Reference |

| CAS Number | 56341-37-8 | [1] |

| Molecular Formula | C₈H₆ClNO | [1] |

| Molecular Weight | 167.59 g/mol | |

| Appearance | Off-white to tan crystalline powder | [1] |

| Melting Point | 195-199 °C | [1] |

| Solubility | Soluble in dimethylformamide | [1] |

Synthesis of this compound: Experimental Protocols

Several synthetic routes to this compound have been reported, with variations in starting materials, reagents, and reaction conditions that influence yield and purity. Below are detailed protocols for two common methods.

Method 1: From 2,5-Dichloronitrobenzene

This multi-step synthesis involves the formation of a malonate ester intermediate, followed by hydrolysis, decarboxylation, reduction, and cyclization.

Experimental Protocol:

-

Formation of 2-(4-chloro-2-nitrophenyl)dimethylmalonate: In a 5000 mL three-necked flask, add 3000 mL of dimethyl sulfoxide (B87167) and 280 g of dimethyl malonate. While stirring, add 251.2 g of 2,5-dichloronitrobenzene and 500 g of anhydrous potassium carbonate. Slowly heat the mixture to 85-95 °C and maintain the reaction for 6 to 10 hours. After completion, cool the reaction to 20 °C and add 8000 mL of water. Add approximately 760-780 mL of concentrated hydrochloric acid dropwise while keeping the temperature below 30 °C. Stir for 2 hours after the addition is complete. Filter the resulting solid and wash with water to obtain 2-(4-chloro-2-nitrophenyl)dimethylmalonate as an earthy yellow solid. Dry the product.

-

Hydrolysis and Decarboxylation to 4-Chloro-2-nitrophenylacetic acid: The crude malonate ester is then hydrolyzed and decarboxylated using a strong acid, such as hydrochloric acid in the presence of acetic acid.

-

Reductive Cyclization to this compound: The resulting 4-chloro-2-nitrophenylacetic acid is subjected to reductive cyclization. In a 3000 mL three-necked bottle, add 700 mL of acetic acid and 700 mL of methanol (B129727). Add 262.5 g of 4-chloro-2-nitrophenylacetic acid with stirring and heat to 50-55 °C. Add 125 g of iron powder in batches. After the addition is complete, slowly heat to reflux and maintain for 2-4 hours. After the reaction is complete, cool to below 30 °C and pour into 13 L of cold water. Add 1.3 L of concentrated hydrochloric acid and stir for 3 hours. Cool to below 15 °C, filter, and wash with water until neutral to obtain the crude product. The crude product can be recrystallized from methanol with activated carbon for decolorization to yield pure this compound.

Quantitative Data for Synthesis Method 1:

| Step | Product | Yield | Purity |

| 1 | 2-(4-chloro-2-nitrophenyl)dimethylmalonate | 94.9% | 93.6% |

| 3 | This compound (after recrystallization) | 93.1% | 99.7% |

Synthesis Workflow of this compound

Caption: Synthesis of this compound from 2,5-Dichloronitrobenzene.

Application in the Synthesis of Ziprasidone

A primary application of this compound is as a key intermediate in the synthesis of Ziprasidone, an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder.[1][2][3][4]

Synthesis of Ziprasidone from this compound

The synthesis of Ziprasidone from this compound involves a Friedel-Crafts acylation followed by a reduction and subsequent condensation.[2][5]

Experimental Protocol:

-

Synthesis of 6-chloro-5-(chloroacetyl)oxindole: this compound undergoes a Friedel-Crafts reaction with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield 6-chloro-5-(chloroacetyl)oxindole.[6]

-

Synthesis of 6-chloro-5-(2-chloroethyl)oxindole: The ketone in 6-chloro-5-(chloroacetyl)oxindole is reduced.[7][8][9] In a 3 L three-necked flask under a nitrogen atmosphere, charge 650 mL of trifluoroacetic acid and 130 g of 6-chloro-5-(chloroacetyl)oxindole at 25-30 °C. Stir for 15 minutes and cool to 0-5 °C. Slowly add 142.46 g of triethylsilane over 30 minutes, maintaining the temperature between 0-5 °C. Stir for 30 minutes at this temperature, then allow the reaction to gradually warm to 30-35 °C and stir for 6 hours. Cool the mixture to 5-10 °C and slowly add chilled water.[6] The product, 6-chloro-5-(2-chloroethyl)oxindole, can then be isolated.

-

Synthesis of Ziprasidone: In a 3 L three-necked flask, charge 1.0 L of water, 100 g of 6-chloro-5-(2-chloroethyl)oxindole, 122.4 g of 3-(1-piperazinyl)-1,2-benzisothiazole (B29119) HCl, and 138.2 g of sodium carbonate at 25-30 °C. Stir for 15 minutes and heat to reflux (95-100 °C). Maintain at reflux for 15 hours. Cool the reaction mixture to 45-50 °C and add another 1.0 L of water, stirring for 30 minutes. Filter the crude product at 45-50 °C and wash with water.[6] The crude Ziprasidone can be further purified by recrystallization.[5][10]

Quantitative Data for Ziprasidone Synthesis:

| Starting Material | Product | Yield | Purity | Reference |

| 6-chloro-5-(2-chloroethyl)oxindole | Ziprasidone | 76% | 99.8% | [5] |

Synthesis Workflow of Ziprasidone from this compound

Caption: Synthesis of Ziprasidone from this compound.

Pharmacological Profile of Ziprasidone

Ziprasidone is classified as an atypical antipsychotic due to its unique receptor binding profile. It acts as an antagonist at multiple neurotransmitter receptors, with a particularly high affinity for serotonin (B10506) and dopamine (B1211576) receptors.[11][12][13][14][15][16][17]

Receptor Binding Affinity of Ziprasidone:

| Receptor | Kᵢ (nM) | Reference |

| Serotonin 5-HT₂ₐ | 0.4 | [18] |

| Dopamine D₂ | 4.8 | [18] |

| Serotonin 5-HT₁ₐ | 3.4 | [18] |

| Serotonin 5-HT₂C | 1.3 | [18] |

| Serotonin 5-HT₁D | 2.0 | [18] |

| α₁-Adrenergic | 10 | [18] |

| Histamine H₁ | 47 | [18] |

Signaling Pathways of Ziprasidone

The therapeutic effects of Ziprasidone are attributed to its modulation of dopaminergic and serotonergic signaling pathways in the brain.[11][12]

Caption: Simplified signaling pathways of Ziprasidone.

Application in the Development of MDM2 Inhibitors

More recently, the this compound scaffold has been identified as a key pharmacophore in the design of potent and selective inhibitors of the MDM2-p53 protein-protein interaction, a promising target in cancer therapy.[1][19][20][21][22][23]

MDM2-p53 Signaling Pathway in Cancer

In many cancers with wild-type p53, the tumor suppressor function of p53 is inhibited by its negative regulator, MDM2.[24][25][26][27][28] Small molecule inhibitors that block the MDM2-p53 interaction can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of the MDM2-p53 interaction by this compound derivatives.

Spirooxindole-based MDM2 Inhibitors

A significant class of MDM2 inhibitors derived from this compound are the spirooxindoles. These compounds are synthesized through a [3+2] cycloaddition reaction.[19][20][22][23][29][30]

Biological Activity of Representative Spirooxindole MDM2 Inhibitors:

| Compound | Target Cell Line | IC₅₀ (µM) | Kᵢ (nM) for MDM2 | Reference |

| MI-888 | LNCaP (prostate cancer) | - | 0.44 | [31] |

| Compound 11b | MCF-7 (breast cancer) | 1.37 | - | [20] |

| Spirooxindole-benzimidazole hybrid 7d | MDA-MB-231 (breast cancer) | 3.797 | - | [23] |

| Spirooxindole-benzimidazole hybrid 7a | - | - | KD = 2.38 µM | [23][29] |

Other Pharmaceutical Applications

The versatility of the this compound scaffold has led to its investigation in the development of other therapeutic agents. For instance, derivatives have been synthesized and evaluated for their potential as inhibitors of various enzymes and as agents with anti-inflammatory and analgesic properties.[16] The continued exploration of this privileged structure is expected to yield further novel drug candidates.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment, including gloves, eye protection, and a face mask.[1] It can cause skin and eye irritation upon contact.[1] It should be stored in a sealed container at room temperature to ensure stability.[1]

This technical guide provides a solid foundation for understanding the significance of this compound in pharmaceutical R&D. The detailed protocols, quantitative data, and pathway visualizations are intended to be a valuable resource for scientists and researchers working to develop the next generation of therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. Ziprasidone hydrochloride, CP-88059, CP-88059-01, Geodon, Zeldox-药物合成数据库 [drugfuture.com]

- 3. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]

- 4. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tsijournals.com [tsijournals.com]

- 6. WO2012020424A1 - A short process for the preparation of ziprasidone and intermediates thereof - Google Patents [patents.google.com]

- 7. Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. US8178674B2 - Process for the preparation of ziprasidone - Google Patents [patents.google.com]

- 11. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ziprasidone (CP-88,059): a new antipsychotic with combined dopamine and serotonin receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. psychiatrist.com [psychiatrist.com]

- 16. psychiatryonline.org [psychiatryonline.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 20. Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 22. Molecular hybridization design and synthesis of novel spirooxindole-based MDM2 inhibitors endowed with BCL2 signaling attenuation; a step towards the next generation p53 activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Figure 3 from The MDM2-p53 pathway revisited | Semantic Scholar [semanticscholar.org]

- 29. mdpi.com [mdpi.com]

- 30. Frontiers | Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation [frontiersin.org]

- 31. Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 6-Chlorooxindole: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Therapeutic Applications of 6-Chlorooxindole and its Derivatives.

This whitepaper provides a comprehensive technical overview of the burgeoning therapeutic applications of this compound, a heterocyclic compound that serves as a pivotal scaffold in medicinal chemistry. While primarily recognized as a key intermediate in the synthesis of the atypical antipsychotic Ziprasidone, the inherent biological activities of the oxindole (B195798) core, and specifically its 6-chloro derivative, are gaining significant attention for their potential in oncology and inflammatory diseases. This document details the current understanding of its mechanism of action, presents quantitative data from relevant studies on its derivatives, provides detailed experimental protocols for in vitro evaluation, and visualizes the key signaling pathways involved.

Introduction: The Versatility of the Oxindole Scaffold

The oxindole nucleus is a privileged scaffold in drug discovery, appearing in a multitude of natural products and synthetic molecules with diverse pharmacological activities. The introduction of a chlorine atom at the 6-position of the oxindole ring can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity and pharmacokinetic profile. While this compound is a well-established building block in pharmaceutical synthesis, emerging research points towards its intrinsic potential and that of its derivatives as direct therapeutic agents.[1] Current research is actively exploring its utility in oncology and as an anti-inflammatory agent.[2]

Therapeutic Applications

Oncology: Targeting the MDM2-p53 Interaction

A promising avenue for the therapeutic application of this compound derivatives lies in oncology, specifically through the inhibition of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction. In many cancers with wild-type p53, the tumor suppressor function of p53 is abrogated by the over-expression of its negative regulator, MDM2. Small molecules that can block this interaction can stabilize and reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells. The oxindole scaffold has been identified as a potent core for the design of such inhibitors.

Table 1: Representative Anti-cancer Activity of Spirooxindole Derivatives

| Compound ID | Target | Assay Type | IC50 / Ki | Cell Line | Citation |

| Spirooxindole Derivative 1 | MDM2-p53 Interaction | HTRF Assay | IC50: 3.1 nM | - | [3] |

| Spirooxindole Derivative 2 | Cell Proliferation | Cell-based | IC50: 0.96 µM | SJSA-1 | [4] |

| MI-1061 | MDM2 Binding | - | Ki: 0.16 nM | - | [5] |

| Compound 31 | Cell Growth Inhibition | Cell-based | IC50: 0.25 µM | HCT116 p53+/+ | [5] |

Note: The compounds listed are complex derivatives of the oxindole scaffold and are presented to illustrate the therapeutic potential of this class of molecules.

Anti-inflammatory Applications: Modulation of the NF-κB Signaling Pathway

Chronic inflammation is a hallmark of numerous diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the transcription of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Inhibition of this pathway is a major goal in the development of anti-inflammatory therapeutics. The indole (B1671886) and oxindole scaffolds have been investigated for their anti-inflammatory properties.

As with the anti-cancer applications, direct quantitative data for this compound is limited. However, studies on other indole derivatives highlight the potential of this chemical family to inhibit the production of key inflammatory mediators.

Table 2: Representative Anti-inflammatory Activity of Indole Derivatives

| Compound ID | Target | Assay Type | IC50 | Cell Line | Citation |

| Indole Derivative 4 | TNF-α Production | ELISA | 71% inhibition | Microglial Cells | [6] |

| Indole Derivative 4 | IL-6 Production | ELISA | 53% inhibition | Microglial Cells | [6] |

| Diterpenoid Labdane AA | TNF-α Release | ELISA | IC50: 2.7 µg/mL | RAW 264.7 | [7] |

| Ursolic Acid Derivative UA-1 | NO Inhibition | Griess Assay | IC50: 2.2 µM | RAW 264.7 | [8] |

Note: The compounds listed are derivatives of indole and other related structures, presented to demonstrate the anti-inflammatory potential of such scaffolds.

Experimental Protocols

The following sections provide detailed, synthesized methodologies for key in vitro experiments to evaluate the therapeutic potential of this compound and its derivatives.

MDM2-p53 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This protocol outlines a competitive binding assay to quantify the ability of a test compound to disrupt the interaction between MDM2 and a p53-derived peptide.

Materials:

-

GST-tagged human MDM2 protein

-

Biotinylated p53-derived peptide

-

Europium cryptate-labeled anti-GST antibody (donor)

-

Streptavidin-XL665 (acceptor)

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

-

384-well low volume white microplates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentration of DMSO should be kept below 1%.

-

Reagent Preparation: Dilute the GST-MDM2, biotin-p53, anti-GST-Eu(K), and SA-XL665 in assay buffer to their optimal working concentrations, as determined by preliminary experiments.

-

Assay Reaction:

-

Add 4 µL of the test compound or vehicle control to the wells of the 384-well plate.

-

Add 4 µL of GST-MDM2.

-

Add 4 µL of biotin-p53.

-

Add 4 µL of the pre-mixed detection reagents (anti-GST-Eu(K) and SA-XL665).

-

-

Incubation: Incubate the plate for 1-4 hours at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible reader, with excitation at 320 nm and emission at 620 nm (for the cryptate) and 665 nm (for XL665).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. The IC50 value is determined by plotting the HTRF ratio against the logarithm of the compound concentration and fitting the data to a four-parameter logistic model.

Inhibition of LPS-Induced Cytokine Production in RAW 264.7 Macrophages

This protocol describes a cell-based assay to measure the anti-inflammatory activity of a test compound by quantifying its effect on the production of TNF-α and IL-6.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

ELISA kits for murine TNF-α and IL-6

-

96-well cell culture plates

-

MTT assay kit for cell viability

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1 x 105 cells/well and incubate overnight to allow for adherence.[9]

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.[9] Include a vehicle-treated, non-LPS stimulated control group and a vehicle-treated, LPS-stimulated positive control group.

-

Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

-

Cell Viability Assay: Perform an MTT assay on the remaining cells to assess the cytotoxicity of the test compound.

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound relative to the LPS-stimulated positive control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration.

Signaling Pathways and Visualizations

The therapeutic effects of this compound and its derivatives are mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways discussed.

MDM2-p53 Signaling Pathway

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Inhibition of p53-Murine Double Minute 2 (MDM2) Interactions with 3,3'-Spirocyclopentene Oxindole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. TNF-α and IL-6 inhibitors: Conjugates of N-substituted indole and aminophenylmorpholin-3-one as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 6-Chlorooxindole

Introduction

6-Chlorooxindole (CAS No: 56341-37-8), a substituted oxindole, is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the antipsychotic drug Ziprasidone.[1] Its chemical structure, comprising a bicyclic aromatic core with chloro, amine, and ketone functionalities, gives rise to a distinct spectroscopic profile. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for acquiring such data. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this compound.

While precise, experimentally verified spectral data for this compound is typically provided by commercial suppliers upon purchase, this guide outlines the expected spectral characteristics based on the analysis of its functional groups and published data for analogous compounds.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for this compound. These values are predicted based on the compound's structure and typical ranges for the functional groups present.

Table 1: Expected ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | N-H |

| ~7.2-7.3 | Doublet | 1H | Ar-H |

| ~6.8-6.9 | Doublet of doublets | 1H | Ar-H |

| ~6.8 | Doublet | 1H | Ar-H |

| ~3.5 | Singlet | 2H | -CH₂- |

Table 2: Expected ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Amide) |

| ~143 | Ar-C (quaternary) |

| ~130 | Ar-C (quaternary) |

| ~128 | Ar-C-Cl |

| ~125 | Ar-C-H |

| ~122 | Ar-C-H |

| ~109 | Ar-C-H |

| ~35 | -CH₂- |

Table 3: Expected IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3200 | Strong, Broad | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1710 | Strong | C=O (Amide) Stretch |

| ~1620 | Medium | C=C Aromatic Stretch |

| ~1470 | Medium | C=C Aromatic Stretch |

| ~800-700 | Strong | C-Cl Stretch |

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 167/169 | [M]⁺ Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 139/141 | [M-CO]⁺ |

| 111 | [M-CO-Cl]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the resulting Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Integrate the peaks and determine the chemical shifts, multiplicities, and coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).

-

Process the FID similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

-

This compound sample

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation: Place a small amount (1-2 mg) of the this compound sample and approximately 100-200 mg of dry KBr powder into an agate mortar.

-

Grinding: Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the powder into the collar of a pellet press. Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

-

This compound sample

-

Suitable solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)

Procedure (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a suitable solvent. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition:

-

Acquire the mass spectrum in positive or negative ion mode. For this compound, positive mode is generally suitable to observe the protonated molecule [M+H]⁺.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal and optimal ionization.

-

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.

Mandatory Visualization

Caption: Workflow for Spectroscopic Characterization.

References

Navigating the Solubility Landscape of 6-Chlorooxindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-chlorooxindole, a key intermediate in the synthesis of pharmaceuticals such as Ziprasidone.[1] While quantitative solubility data in various organic solvents remains limited in publicly available literature, this document outlines the current qualitative understanding and furnishes a detailed experimental protocol for researchers to determine precise solubility parameters.

Qualitative Solubility of this compound

This compound is qualitatively described as being soluble in polar aprotic and polar protic solvents. The available information is summarized in the table below. It is important to note that these are general statements and do not provide concentration limits or temperature dependencies.

| Organic Solvent | Solubility | Source |

| Methanol | Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

Note: The lack of specific quantitative data highlights a knowledge gap and underscores the importance of in-house determination of solubility for specific applications in drug development and process chemistry.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3] The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound in various organic solvents.

Principle

An excess amount of the solid compound is equilibrated with a known volume of the solvent at a controlled temperature. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, etc.)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

HPLC or UV-Vis Spectrophotometer

Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a precise volume of the chosen organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined experimentally.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either:

-

Centrifugation: Centrifuge the vials at a high speed.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This is a critical step to remove all undissolved particles.

-

-

-

Analysis:

-

Accurately dilute the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

The following diagram illustrates the general workflow for this experimental protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Role of this compound in Synthesis: The Path to Ziprasidone

This compound serves as a crucial starting material in the multi-step synthesis of the atypical antipsychotic drug, Ziprasidone.[4][5][6] Understanding its solubility is paramount for optimizing reaction conditions, improving yield, and ensuring process efficiency in a pharmaceutical manufacturing setting. The following diagram outlines a simplified synthetic pathway from this compound to Ziprasidone.

Caption: Simplified Synthesis of Ziprasidone from this compound.

Conclusion

While the existing literature provides a qualitative starting point for understanding the solubility of this compound, there is a clear need for quantitative data to be determined and published. The experimental protocol provided in this guide offers a robust framework for researchers to generate this critical data. A thorough understanding of solubility is not only fundamental for laboratory-scale research but is also a critical parameter for the successful scale-up and manufacturing of active pharmaceutical ingredients derived from this important intermediate.

References

- 1. CAS 56341-37-8: this compound | CymitQuimica [cymitquimica.com]

- 2. allmpus.com [allmpus.com]

- 3. researchgate.net [researchgate.net]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. tsijournals.com [tsijournals.com]

- 6. Ziprasidone hydrochloride, CP-88059, CP-88059-01, Geodon, Zeldox-药物合成数据库 [drugfuture.com]

A Technical Guide to the Reactivity and Application of the 6-Chlorooxindole Core

For Researchers, Scientists, and Drug Development Professionals

The 6-chlorooxindole scaffold is a prominent heterocyclic core structure in medicinal chemistry and pharmaceutical development. As a derivative of oxindole (B195798), it is classified as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1][2][3] The inclusion of a chlorine atom at the 6-position significantly influences the molecule's electronic properties, reactivity, and biological activity, making it a crucial intermediate in the synthesis of notable pharmaceuticals, including the antipsychotic drug Ziprasidone (B1663615) and a variety of kinase inhibitors for cancer therapy.[4][5][6][7]

This guide provides an in-depth analysis of the synthesis, reactivity, and application of the this compound core, complete with experimental protocols, quantitative data, and pathway visualizations to support advanced research and development.

Synthesis of the this compound Core

The most common and well-documented synthesis of this compound begins with 2,5-dichloronitrobenzene. The process involves a nucleophilic aromatic substitution followed by hydrolysis, decarboxylation, and a final reductive cyclization to yield the target scaffold.[8]

A widely adopted synthetic route involves four main steps, as detailed below.[9][8]

-

Malonate Synthesis: 2,5-Dichloronitrobenzene is reacted with dimethyl malonate in the presence of a base (e.g., potassium carbonate) to form 2-(4-chloro-2-nitrophenyl)dimethylmalonate.[9]

-

Hydrolysis: The resulting diester is hydrolyzed using a strong base like sodium hydroxide (B78521) to yield a disodium (B8443419) salt.[9]

-

Decarboxylation: Acidification with a strong acid (e.g., hydrochloric acid) leads to decarboxylation, producing 4-chloro-2-nitrophenylacetic acid.[9][8]

-

Reductive Cyclization: The nitro group is reduced (e.g., using iron powder in acetic acid) to an amine, which undergoes spontaneous intramolecular cyclization to form the this compound lactam ring.[9][8]

Table 1: Summary of Reagents and Conditions for this compound Synthesis

| Step | Starting Material | Key Reagents | Solvent | Temperature | Duration | Product |

| 1 | 2,5-Dichloronitrobenzene | Dimethyl malonate, K₂CO₃, Tetrabutylammonium (B224687) bromide | Acetone (B3395972) | 55-60°C | 20 hours | 2-(4-chloro-2-nitrophenyl)dimethylmalonate |

| 2 | Step 1 Product | 2N NaOH | Ethanol (B145695) | 70-80°C | 6 hours | 2-(4-Chloro-2-nitrophenyl)malonate disodium salt |

| 3 | Step 2 Product | Concentrated HCl | Water/Ethanol | 0-40°C | 1 hour | 4-Chloro-2-nitrophenylacetic acid |

| 4 | Step 3 Product | Iron powder | Acetic Acid, Methanol | 50-55°C to Reflux | 2-4 hours | This compound |

Methodology adapted from literature reports.[9]

Step 1: 2-(4-chloro-2-nitrophenyl)dimethylmalonate In a three-necked flask, add 2500 mL of acetone, 200 g of dimethyl malonate, 240 g of 2,5-dichloronitrobenzene, 420 g of potassium carbonate powder, and 10 g of tetrabutylammonium bromide under stirring. Heat the reaction in a water bath at 55-60°C for 20 hours, monitoring by TLC until starting materials are consumed. Cool to room temperature, filter the solid acid-binding agent, and recover acetone under reduced pressure to obtain an oily product.

Step 2 & 3: 4-Chloro-2-nitrophenylacetic acid To the product from Step 1, add 1000 mL of ethanol and 1000 g of 2N NaOH under stirring. Heat the reaction at 70-80°C for 6 hours. Cool the system to 0-40°C and adjust the pH to 6.0-6.5 with concentrated hydrochloric acid. Maintain this pH for 1 hour to complete decarboxylation, yielding 4-chloro-2-nitrophenylacetic acid.

Step 4: this compound In a 3000 mL three-neck bottle, add 700 mL of acetic acid and 700 mL of methanol. Add 262.5 g of 4-chloro-2-nitrophenylacetic acid under stirring. Heat to 50-55°C and add 125 g of iron powder in batches. After the addition is complete, slowly heat to reflux and maintain for 2-4 hours. Monitor reaction completion by TLC. Upon completion, the reaction mixture can be worked up by filtration and purification to yield this compound.

Caption: Synthesis Workflow for this compound.

Core Reactivity Analysis

The reactivity of the this compound core is dictated by the interplay of its functional groups: the electron-rich aromatic ring fused to an electron-withdrawing lactam, the acidic N-H proton, and the α-methylene protons at the C3 position.

Caption: Key Reactive Sites of this compound.

The benzene (B151609) portion of the scaffold is activated towards electrophilic substitution by the electron-donating amide nitrogen and deactivated by the chloro substituent. The amide group is a powerful ortho-, para-director, strongly activating the C5 and C7 positions. The chlorine at C6 is a deactivating ortho-, para-director. The net effect is that electrophilic attack occurs preferentially at the C5 and C7 positions.[10][11]

A cornerstone reaction is the Friedel-Crafts acylation at the C5 position, which is a key step in the synthesis of Ziprasidone.[8]

Experimental Protocol: Friedel-Crafts Acylation of this compound This reaction introduces an acyl group, typically a chloroacetyl group, onto the C5 position of the ring.

Table 2: Conditions for C5-Acylation

| Starting Material | Electrophile | Catalyst / Reagent | Solvent | Temperature | Product |

| This compound | Chloroacetyl chloride | Trifluoroacetic acid / Triethylsilane | Carbon disulfide (older method) or Trifluoroacetic acid | 0°C to 35°C | 5-(2-chloroethyl)-6-chlorooxindole |

Data compiled from patent literature.[8][12]

In a 3-liter three-neck flask under a nitrogen atmosphere, charge 650 mL of trifluoroacetic acid and 130 g of this compound at 25-30°C. Stir the mixture for 15 minutes and then cool to 0-5°C. Slowly add 142.46 g of triethylsilane over 30 minutes, maintaining the temperature between 0-5°C. Stir the reaction mixture for 30 minutes at this temperature, then allow it to warm to 30-35°C and stir for an additional 6 hours. Cool the mixture to 5-10°C and slowly add chilled water. Stir for 1 hour and filter the resulting solids to obtain 5-(2-chloroethyl)-6-chlorooxindole.

The amide proton (N1) is acidic and can be removed by a suitable base, allowing for N-alkylation or N-acylation. This position is frequently modified in drug design to modulate solubility, cell permeability, and target engagement.

The protons on the C3 carbon are acidic due to their position alpha to the carbonyl group. This site is highly versatile for functionalization.

-

Condensation Reactions: The C3 methylene (B1212753) group readily undergoes Knoevenagel-type condensation with various aldehydes and ketones under basic conditions. This reaction is fundamental to the synthesis of a large class of kinase inhibitors, including Sunitinib and Nintedanib, forming a critical C=C double bond at the 3-position.[1][3]

Applications in Medicinal Chemistry: Kinase Inhibition

The this compound core is a foundational scaffold for numerous protein kinase inhibitors.[5] Many of these compounds target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[1][2]

VEGFR-2 is a receptor tyrosine kinase. Upon binding its ligand (VEGF), the receptor dimerizes and autophosphorylates, triggering downstream signaling cascades (e.g., MAPK/ERK, PI3K/AKT) that promote cell proliferation, survival, and migration. Oxindole-based inhibitors act as ATP-competitive inhibitors, binding to the ATP pocket in the kinase domain and preventing receptor phosphorylation, thereby blocking the signaling pathway.

Caption: Inhibition of VEGFR-2 Signaling by Oxindole Derivatives.

Table 3: Biological Activity of Selected Oxindole-Based Kinase Inhibitors

| Compound | Target Kinases | IC₅₀ Values (nM) | Indication |

| Sunitinib | VEGFR-1/2, PDGFR-β, c-Kit | VEGFR-2: (not specified, potent) | Renal Cell Carcinoma, GIST |

| Nintedanib | VEGFR-1/2/3, FGFR-1/2/3, PDGFR-α/β | VEGFR-1: 34, VEGFR-2: 13, VEGFR-3: 13 | Idiopathic Pulmonary Fibrosis, NSCLC |

| Compound 6f | PDGFR-α, PDGFR-β, VEGFR-2 | PDGFR-α: 7.41, PDGFR-β: 6.18, VEGFR-2: 7.49 | Preclinical (Antiproliferative) |

| Compound 9f | PDGFR-α, PDGFR-β, VEGFR-2 | PDGFR-α: 9.9, PDGFR-β: 6.62, VEGFR-2: 22.21 | Preclinical (Antiproliferative) |

*Compounds 6f and 9f are 2-oxoindole derivatives reported as potent multi-kinase inhibitors.[6] Data for Sunitinib and Nintedanib are widely reported.[3]

Conclusion

The this compound core is a versatile and highly valuable scaffold for modern drug discovery. Its well-defined synthetic pathways and predictable, multi-faceted reactivity at the aromatic ring, amide nitrogen, and C3-methylene positions provide a robust platform for generating diverse chemical libraries. The proven success of this core in targeting protein kinases, particularly VEGFR-2, underscores its continuing importance in the development of new therapies for cancer and other proliferative diseases. A thorough understanding of its chemical behavior is essential for researchers aiming to leverage this privileged structure for future therapeutic innovations.

References

- 1. Designing novel potent oxindole derivatives as VEGFR2 inhibitors for cancer therapy: Computational insights from molecular docking, drug-likeness, DFT, and structural dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Hybrid nucleobase–heterocycle–2-oxindole scaffolds as innovative cell cycle modulators with potential anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New 2-oxoindole derivatives as multiple PDGFRα/ß and VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]

- 9. Page loading... [guidechem.com]

- 10. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. WO2012020424A1 - A short process for the preparation of ziprasidone and intermediates thereof - Google Patents [patents.google.com]

The Discovery and History of 6-Chlorooxindole: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chlorooxindole, a halogenated derivative of oxindole (B195798), has emerged as a pivotal scaffold in medicinal chemistry and drug development. Initially recognized for its essential role as a key intermediate in the synthesis of the atypical antipsychotic agent Ziprasidone (B1663615), its utility has since expanded significantly. This technical guide provides a comprehensive overview of the discovery, history, and evolving applications of this compound. It details its physicochemical properties, established synthetic protocols, and, most notably, its contemporary role in the design of novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory research. This document synthesizes key findings, presents quantitative biological data for its derivatives, and offers detailed experimental methodologies to support further investigation by the scientific community.

Discovery and History

The history of this compound is intrinsically linked to the development of the atypical antipsychotic drug Ziprasidone. While the oxindole core has been a subject of chemical synthesis and investigation for over a century, the specific chlorinated derivative, this compound, gained prominence in the late 1980s.

A pivotal moment in the history of this compound was the filing of U.S. Patent 4,831,031 in 1989 by Pfizer Inc.[1]. This patent described the synthesis of a series of benzisothiazolyl-piperazinylethyl-indolones, including the compound that would become known as Ziprasidone[1][2][3][4]. In this seminal work, this compound was utilized as a crucial starting material, highlighting its importance as a key intermediate in the synthesis of this new class of antipsychotic agents[1][2][3][4].

Prior to its well-documented role in the synthesis of Ziprasidone, the specific first synthesis of this compound is less clearly defined in readily available literature, likely being one of many halogenated oxindoles prepared in broader studies of this chemical class. However, its inclusion in the Ziprasidone patent marked the beginning of its significant journey in pharmaceutical development. Subsequent research has focused on optimizing its synthesis for industrial-scale production and exploring its potential as a pharmacologically active scaffold in its own right[5].

Physicochemical Properties

This compound is an off-white to tan crystalline powder with the molecular formula C₈H₆ClNO[5]. It is characterized by a melting point in the range of 195-199°C and is soluble in dimethylformamide[5].

| Property | Value | Reference |